[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone
Description
[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyrazole ring, and a fluorophenyl group, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-19-9-3-1-7-17(19)12-11-16-6-5-13-27(15-16)23(29)21-14-20(25-26-21)18-8-2-4-10-22(18)28/h1-4,7-10,14,16,28H,5-6,11-13,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHGQXLGMKWWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3O)CCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by the introduction of the fluorophenyl group. Common synthetic routes may include:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions under specific conditions.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized using hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Fluorobenzene derivatives in the presence of a suitable base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its fluorophenyl group can be used as a probe in various biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine and pyrazole rings may form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: A cationic surfactant with antiseptic properties.
Palladium(II) Acetate: A catalyst used in organic synthesis.
Uniqueness
[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone is unique due to its combination of a piperidine ring, a pyrazole ring, and a fluorophenyl group. This combination provides a distinct set of chemical and biological properties not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
